molecular formula C9H13IO3 B2840596 Ethyl 1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate CAS No. 2229432-89-5

Ethyl 1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate

Cat. No. B2840596
CAS RN: 2229432-89-5
M. Wt: 296.104
InChI Key: BBLQDUOYQYJQRA-UHFFFAOYSA-N
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Description

“Ethyl 1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate” is a chemical compound that belongs to the class of saturated bicyclic structures known as bicyclo [2.1.1]hexanes . These structures are playing an increasingly important role in the development of new bio-active compounds .


Synthesis Analysis

The synthesis of new 1,2-disubstituted bicyclo [2.1.1]hexane modules, such as “Ethyl 1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate”, is based on the use of photochemistry to access new building blocks via [2+2] cycloaddition . This efficient and modular approach can readily be derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .


Molecular Structure Analysis

The molecular structure of “Ethyl 1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate” is characterized by a bicyclo [2.1.1]hexane core, which is a saturated bicyclic structure . The specific details of the molecular structure would require more specific data or computational modeling for a detailed analysis.


Chemical Reactions Analysis

The chemical reactions involving “Ethyl 1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate” are primarily based on [2+2] cycloaddition, a type of photochemical reaction . This allows for the creation of new building blocks and the potential for numerous transformations .

Scientific Research Applications

Synthesis and Biological Evaluation

  • Antimalarial Activities : Derivatives of ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate have been synthesized and evaluated for their antimalarial, antimycobacterial, and cytotoxic activities, indicating the compound's role in developing potential therapeutic agents (Nongpanga Ningsanont et al., 2003).

Synthetic Methodologies

  • Cyclization and Photocycloaddition Reactions : Ethyl 2-oxabicyclo[2.1.1]hexane-endo-5-carboxylate is accessible through intramolecular photocycloaddition, highlighting its significance in synthetic organic chemistry for constructing bicyclic systems (W. Kirmse & U. Mrotzeck, 1988).
  • Aza-Diels-Alder Reactions : Derivatives of methyl and ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylates have been synthesized through Aza-Diels-Alder reactions, showcasing the compound's utility in constructing amino acid derivatives with high enantiomeric purity (H. Waldmann & M. Braun, 1991).

Chemical Transformations and Mechanistic Insights

  • Carbocyclization and Atom Transfer : A study involving carbocyclization of 2-(2-propynyloxy)ethyl iodides reveals the compound's role in atom-transfer reactions, contributing to the synthesis of diiodomethylene derivatives, emphasizing its importance in developing atom-economical methodologies (T. Harada et al., 2007).
  • Lipase-Catalyzed Synthesis : Demonstrating the compound's versatility, a lipase-catalyzed synthesis approach has been employed to generate chiral synthons, highlighting its application in stereoselective synthesis (T. Tsuji et al., 1999).

Future Directions

The future directions for “Ethyl 1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate” and similar compounds lie in their potential as bioisosteres in medicinal chemistry . The development of new 1,2-disubstituted bicyclo [2.1.1]hexane modules opens up a new chemical space that is rich in sp3 hybridization . This could lead to the discovery of new bio-active compounds with improved properties.

Mechanism of Action

Target of Action

It’s known that bicyclo[211]hexanes, a core structure in this compound, are incorporated in newly developed bio-active compounds , suggesting potential interactions with various biological targets.

Mode of Action

The compound’s structure, featuring a 1,2-disubstituted bicyclo[211]hexane module, is obtained via [2+2] cycloaddition . This structural feature might influence its interaction with biological targets.

properties

IUPAC Name

ethyl 1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13IO3/c1-2-12-7(11)8-3-9(4-8,5-10)13-6-8/h2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBLQDUOYQYJQRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CC(C1)(OC2)CI
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13IO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate

CAS RN

2229432-89-5
Record name ethyl 1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate
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